molecular formula C2HBr2Cl3 B1596145 1,2-Dibromo-1,1,2-trichloroethane CAS No. 13749-38-7

1,2-Dibromo-1,1,2-trichloroethane

Cat. No. B1596145
CAS RN: 13749-38-7
M. Wt: 291.2 g/mol
InChI Key: VXKOVUFOVCJHBA-UHFFFAOYSA-N
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Description

1,2-Dibromo-1,1,2-trichloroethane is a chemical compound with the formula C2HBr2Cl3. It has a molecular weight of 291.196 .


Molecular Structure Analysis

The molecular structure of 1,2-Dibromo-1,1,2-trichloroethane can be represented as a 2D Mol file or a computed 3D SD file . The IUPAC Standard InChIKey for this compound is VXKOVUFOVCJHBA-UHFFFAOYSA-N .

Scientific Research Applications

Environmental and Health Impact Studies

1,2-Dibromo-1,1,2-trichloroethane, as a halogenated compound, has been the subject of various studies assessing its impact on environmental and health aspects. Weisburger (1977) conducted carcinogenicity studies on a range of halogenated hydrocarbons, including 1,2-Dibromo-1,1,2-trichloroethane. These studies are crucial for understanding the potential risks associated with exposure to such compounds (Weisburger, 1977).

Molecular Structure Analysis

The molecular structure of 1,1,2-trichloroethane, a related compound, has been determined using gas phase electron diffraction by Huisman and Mijlhoff (1974). Such structural analyses are fundamental for understanding the chemical properties and reactivity of halogenated compounds (Huisman & Mijlhoff, 1974).

Bioremediation Research

Research on bioremediation of 1,1,2-trichloroethane, which is structurally similar to 1,2-Dibromo-1,1,2-trichloroethane, has been conducted by Mortan et al. (2017). They developed a syntrophic co-culture of bacteria capable of detoxifying 1,1,2-trichloroethane to ethene, demonstrating potential environmental applications in groundwater remediation (Mortan et al., 2017).

Safety And Hazards

1,2-Dibromo-1,1,2-trichloroethane may cause eye and skin irritation. It may also cause respiratory tract irritation if inhaled, and may be harmful if swallowed or absorbed through the skin .

properties

IUPAC Name

1,2-dibromo-1,1,2-trichloroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBr2Cl3/c3-1(5)2(4,6)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKOVUFOVCJHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Br)(Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBr2Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864437
Record name 1,2-Dibromo-1,1,2-trichloroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-1,1,2-trichloroethane

CAS RN

13749-38-7
Record name 1,2-Dibromo-1,1,2-trichloroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13749-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dibromo-1,1,2-trichloroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013749387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dibromo-1,1,2-trichloroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dibromo-1,1,2-trichloroethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.922
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
8
Citations
M Aoi, K Arakawa - Bulletin of the Chemical Society of Japan, 1980 - journal.csj.jp
An ultrasonic method for determining the difference in hard-sphere volume of conformational isomers from sound velocity has been worked out, its accuracy being improved by taking …
Number of citations: 9 www.journal.csj.jp
A Masakatsu, A Kiyoshi - Bulletin of the Chemical Society of Japan, 1980 - cir.nii.ac.jp
An ultrasonic method for determining the difference in hard-sphere volume of conformational isomers from sound velocity has been worked out, its accuracy being improved by taking …
Number of citations: 1 cir.nii.ac.jp
A Kronimus, J Schwarzbauer - Environmental Pollution, 2007 - Elsevier
Subaquatic sediment samples derived form Elbe and Mulde Rivers, Germany, were analyzed for extractable and non-extractable anthropogenic organic compounds by a non-target …
Number of citations: 25 www.sciencedirect.com
M Beit-Yannai, Z Rappoport, BA Shainyan… - The Journal of …, 1997 - ACS Publications
Intramolecular element effects k Br /k Cl for substitution of geminal bromochloroalkenes BrC(Cl) C(Br)Cl (1), BrC(Cl) CCl 2 (2), Me 2 C C(Br)Cl (3), and XCH C(Br)Cl (X = Cl, 4; X = Br, 5), …
Number of citations: 29 pubs.acs.org
I Wlassics, V Tortelli - Journal of fluorine chemistry, 2006 - Elsevier
Carrier mediated telomerization (CMT) between C 2 F 4 and bromochlorofluoroethanes has been evaluated in terms of product distributions arising from CMT and ‘normal’ …
Number of citations: 25 www.sciencedirect.com
ER Larsen - Modern Inhalation Anesthetics, 2012 - Springer
During the past 10 years, several new anesthetic agents have come into wide-spread use. Three of these agents, halothane, methoxyflurane, and fluroxene, are commercial drugs and …
Number of citations: 2 link.springer.com
CL Yaws - 2015 - books.google.com
Refineries and petrochemical engineers today are accepting more unconventional feedstocks such as heavy oil and shale, causing unique challenges on the processing side of the …
Number of citations: 184 books.google.com
R CH₂OCF₂CHBrF - Handbook of Experimental Pharmacology: New …, 1972 - Springer
Number of citations: 0

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